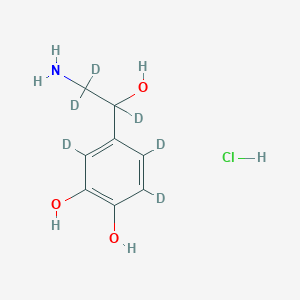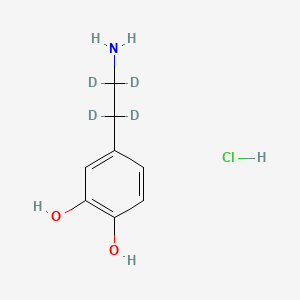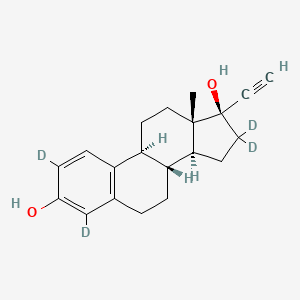
2-Oxoprasugrel-d4 HCl
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxoprasugrel-d4 hydrochloride is a deuterated form of 2-Oxoprasugrel, which is a labeled impurity of Prasugrel. Prasugrel is a platelet inhibitor used to prevent the formation of blood clots. The molecular formula of 2-Oxoprasugrel-d4 hydrochloride is C18H14D4FNO2S·HCl, and it has a molecular weight of 371.89 .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxoprasugrel-d4 hydrochloride involves the incorporation of deuterium atoms into the molecular structure of 2-Oxoprasugrel. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of 2-Oxoprasugrel-d4 hydrochloride involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous quality control measures, such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, to verify the identity and purity of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
2-Oxoprasugrel-d4 hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced to form different reduction products.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction may produce different reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
2-Oxoprasugrel-d4 hydrochloride is primarily used as a stable isotope-labeled internal standard for the metabolite of Prasugrel in scientific research. Its applications include:
Chemistry: Used in analytical chemistry for the quantification of Prasugrel metabolites.
Biology: Employed in biological studies to understand the metabolism and pharmacokinetics of Prasugrel.
Medicine: Used in clinical research to study the efficacy and safety of Prasugrel in preventing blood clots.
Industry: Utilized in the pharmaceutical industry for quality control and validation of Prasugrel formulations.
Wirkmechanismus
2-Oxoprasugrel-d4 hydrochloride, like Prasugrel, is a prodrug that requires enzymatic transformation in the liver to its active metabolite. The active metabolite irreversibly binds to P2Y12 type adenosine diphosphate receptors on platelets, preventing the activation of the glycoprotein GPIIb/IIIa receptor complex. This inhibition of adenosine diphosphate-mediated platelet activation and aggregation reduces the risk of thrombotic cardiovascular events .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Prasugrel: The parent compound, used as a platelet inhibitor.
Clopidogrel: Another thienopyridine derivative with a similar mechanism of action.
Ticlopidine: A thienopyridine derivative used as an antiplatelet agent.
Uniqueness
2-Oxoprasugrel-d4 hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in analytical studies. This makes it a valuable tool in scientific research for studying the metabolism and pharmacokinetics of Prasugrel .
Eigenschaften
CAS-Nummer |
2012598-55-7 |
|---|---|
Molekularformel |
C18H14D4FNO2S·HCl |
Molekulargewicht |
371.89 |
Reinheit |
95% by HPLC; 98% atom D |
Verwandte CAS-Nummern |
150322-38-6 (unlabelled free base) |
Synonyme |
5-{2-cyclopropyl-1-[2-fluoro(3,4,5,6-D₄)phenyl]-2-oxoethyl}-2H,4H,5H,6H,7H,7aH-thieno[3,2-c]pyridin-2-one hydrochloride |
Tag |
Prasugrel Impurities |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(8R,9S,13S,14S)-1,4,16,16-tetradeuterio-2,3-dihydroxy-13-methyl-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthren-17-one](/img/structure/B602639.png)

